molecular formula C18H16ClN3O B5338041 2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(3-chlorobenzyl)oxime

2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(3-chlorobenzyl)oxime

Cat. No.: B5338041
M. Wt: 325.8 g/mol
InChI Key: NMGWWDFLUCDBLH-UHFFFAOYSA-N
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Description

2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(3-chlorobenzyl)oxime, also known as Ro 15-4513, is a compound that belongs to the benzodiazepine family. It is an antagonist of the GABA-A receptor and has been extensively studied for its scientific research applications.

Mechanism of Action

2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(3-chlorobenzyl)oxime 15-4513 is an antagonist of the GABA-A receptor, which is a ligand-gated ion channel that is widely distributed throughout the central nervous system. The GABA-A receptor is activated by the neurotransmitter GABA, which causes the influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neurotransmitter release. Benzodiazepines enhance the effects of GABA at the GABA-A receptor, leading to increased inhibition of neurotransmitter release and sedation. This compound 15-4513 selectively blocks the effects of benzodiazepines at the GABA-A receptor, leading to decreased inhibition of neurotransmitter release and increased excitability of the neuron.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the binding of benzodiazepines to the GABA-A receptor, leading to decreased sedation and anxiolysis. This compound 15-4513 has also been shown to increase the release of glutamate and dopamine in the brain, leading to increased excitability and activity. Additionally, this compound 15-4513 has been shown to have anticonvulsant effects, making it a potential treatment for seizure disorders.

Advantages and Limitations for Lab Experiments

2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(3-chlorobenzyl)oxime 15-4513 has a number of advantages and limitations for lab experiments. Its selective antagonism of benzodiazepines at the GABA-A receptor makes it a valuable tool for studying the role of benzodiazepines in anxiety, sedation, and other physiological processes. However, its effects on other neurotransmitter systems, such as glutamate and dopamine, make it difficult to interpret the results of experiments using this compound 15-4513. Additionally, this compound 15-4513 has a relatively short half-life, making it difficult to use in long-term experiments.

Future Directions

There are a number of future directions for research on 2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(3-chlorobenzyl)oxime 15-4513. One potential direction is the development of more selective GABA-A receptor antagonists that do not have effects on other neurotransmitter systems. Another potential direction is the use of this compound 15-4513 as a tool compound to study the role of benzodiazepines in addiction and withdrawal. Additionally, this compound 15-4513 could be used in combination with other compounds to study the interactions between different neurotransmitter systems.

Synthesis Methods

2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(3-chlorobenzyl)oxime 15-4513 can be synthesized using a multistep process that involves the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride to form 2-chloro-5-methylbenzoic acid. This intermediate is then reacted with 2-amino-4-methyl-5-nitrobenzophenone to form 2-chloro-5-methyl-4-nitrobenzophenone. Reduction of the nitro group with zinc and hydrochloric acid produces 2-chloro-5-methyl-4-amino-benzophenone, which is then reacted with 3-chlorobenzylamine to form this compound 15-4513.

Scientific Research Applications

2,4-dimethyl-3H-1,5-benzodiazepin-3-one O-(3-chlorobenzyl)oxime 15-4513 has been extensively studied for its scientific research applications. It is commonly used as a tool compound to study the GABA-A receptor and its role in the central nervous system. This compound 15-4513 has been shown to selectively block the effects of benzodiazepines at the GABA-A receptor, making it a valuable tool for studying the role of benzodiazepines in anxiety, sedation, and other physiological processes.

Properties

IUPAC Name

N-[(3-chlorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-12-18(22-23-11-14-6-5-7-15(19)10-14)13(2)21-17-9-4-3-8-16(17)20-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGWWDFLUCDBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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